molecular formula C18H12Cl2N4O B2598387 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole CAS No. 477712-54-2

5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B2598387
CAS No.: 477712-54-2
M. Wt: 371.22
InChI Key: PJDSHYQTGJJMDC-UHFFFAOYSA-N
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Description

5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.

    Cyclization to form the oxadiazole ring: The final step involves the cyclization of the intermediate compound with appropriate reagents such as nitriles or carboxylic acids under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Various substitution reactions can occur, where different functional groups replace the existing ones on the compound.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups to the compound.

Scientific Research Applications

Chemistry

In chemistry, 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the 4-chlorophenyl group.

    5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but has a methyl group instead of a chlorine atom.

Uniqueness

The presence of both the 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl and 4-chlorophenyl groups in 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O/c1-24-16(20)14(15(22-24)11-5-3-2-4-6-11)18-21-17(23-25-18)12-7-9-13(19)10-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDSHYQTGJJMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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